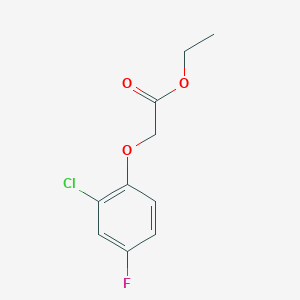

Ethyl (2-chloro-4-fluorophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2-chloro-4-fluorophenoxy)acetate is a chemical compound with the molecular formula C10H10ClFO3 and a molecular weight of 232.635 . It is also known by other names such as Acetic acid, (2-chloro-4-fluorophenoxy)-, ethyl ester .

Molecular Structure Analysis

The molecular structure of Ethyl (2-chloro-4-fluorophenoxy)acetate consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms . The exact mass of the molecule is 232.030243 Da .Scientific Research Applications

Synthesis and Crystallography

Ethyl (2-chloro-4-fluorophenoxy)acetate has been a subject of interest in crystallography and synthesis studies. For instance, the compound 2-(4-fluorophenoxy) acetic acid, synthesized using ethyl chloroacetate, has been examined for its crystal structure, stability, and reactivity through various techniques, including Hirshfeld surface analysis and 3D energy frameworks, revealing insights into its molecular interactions and chemical properties (Prabhuswamy et al., 2021).

Corrosion Inhibition

Research has explored the utility of derivatives of ethyl (2-chloro-4-fluorophenoxy)acetate in corrosion inhibition. A study evaluated the impact of these derivatives on corrosion processes in metal, identifying them as potent inhibitors with their mechanism and interaction with metal surfaces detailed through experimental and computational methods (Lgaz et al., 2017).

Antimicrobial and Analgesic Properties

Derivatives of ethyl (2-chloro-4-fluorophenoxy)acetate have been synthesized and assessed for their antimicrobial properties, offering promising avenues in the development of novel antimicrobial agents (Fuloria et al., 2009). Additionally, these derivatives have shown potential in the realm of analgesic and anti-inflammatory treatments, expanding the scope of this compound's applicability in therapeutic areas (Dewangan et al., 2015).

Molecular Imprinting and Analytical Applications

The compound has also found application in the field of analytical chemistry, particularly in molecular imprinting techniques for sensitive detection of certain pesticides in biological and environmental samples, showcasing its utility in environmental monitoring and safety (Omidi et al., 2014).

Stereoselective Synthesis

In the domain of organic synthesis, ethyl (2-chloro-4-fluorophenoxy)acetate and its isomers have been leveraged for stereoselective synthesis, illustrating its significance in the production of fine chemical intermediates and its role in facilitating complex synthetic procedures (Kluson et al., 2019).

Mechanism of Action

Target of Action

The primary target of Ethyl (2-chloro-4-fluorophenoxy)acetate is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll .

Mode of Action

Ethyl (2-chloro-4-fluorophenoxy)acetate acts by inhibiting the activity of Protox . This inhibition disrupts the heme and chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX, a photodynamic compound .

Biochemical Pathways

The affected pathway is the heme and chlorophyll biosynthesis pathway . The inhibition of Protox leads to the accumulation of protoporphyrin IX. When exposed to light, protoporphyrin IX produces reactive oxygen species, causing lipid peroxidation and cell membrane damage .

properties

IUPAC Name |

ethyl 2-(2-chloro-4-fluorophenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTLJDPEVFSUKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403738 |

Source

|

| Record name | ethyl (2-chloro-4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1716-85-4 |

Source

|

| Record name | ethyl (2-chloro-4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)